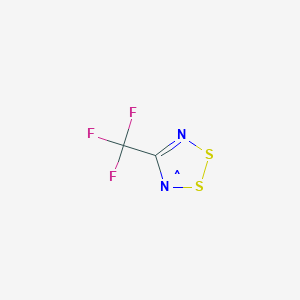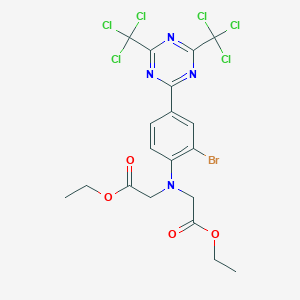
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate, also known as DTT, is a chemical compound that has gained attention in scientific research due to its unique properties. DTT is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that is involved in the folding and maturation of proteins. In
Mecanismo De Acción
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate functions as a potent inhibitor of PDI by binding to its active site and preventing its enzymatic activity. This leads to the accumulation of misfolded proteins, which can be further studied to understand the underlying mechanisms of various diseases.
Biochemical and Physiological Effects:
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate has been shown to have a significant impact on protein folding and maturation, leading to the accumulation of misfolded proteins. This can result in various physiological effects, such as cell death and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate is a powerful tool for studying the function of PDI and protein folding in vitro. However, its use is limited by its toxicity and potential for off-target effects. Careful experimental design and dosing are required to ensure accurate and reliable results.
Direcciones Futuras
Future research on Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate could focus on developing more selective inhibitors of PDI with fewer off-target effects. Additionally, investigating the role of PDI and protein folding in various diseases could lead to the development of novel therapeutic strategies. Finally, further exploration of the physiological effects of Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate could provide insights into the underlying mechanisms of various diseases.
Métodos De Síntesis
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate is synthesized through a multi-step process involving the reaction of various chemicals such as 2,2'-dibromo-4,4'-dicarboxyphenyl, cyanuric chloride, and diethylamine. The final product is obtained through purification and crystallization techniques.
Aplicaciones Científicas De Investigación
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate has been extensively used in scientific research as a tool to study the function of PDI and its role in protein folding and maturation. It has also been used to investigate the mechanisms of various diseases, such as cancer and neurodegenerative disorders, where protein misfolding and aggregation are involved.
Propiedades
Número CAS |
115168-69-9 |
|---|---|
Nombre del producto |
Diethyl 2,2'-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate |
Fórmula molecular |
C19H17BrCl6N4O4 |
Peso molecular |
658 g/mol |
Nombre IUPAC |
ethyl 2-[4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-2-bromo-N-(2-ethoxy-2-oxoethyl)anilino]acetate |
InChI |
InChI=1S/C19H17BrCl6N4O4/c1-3-33-13(31)8-30(9-14(32)34-4-2)12-6-5-10(7-11(12)20)15-27-16(18(21,22)23)29-17(28-15)19(24,25)26/h5-7H,3-4,8-9H2,1-2H3 |
Clave InChI |
DSNISQNGLMDZQX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Br |
SMILES canónico |
CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Br |
Sinónimos |
Diethyl N-[2-bromo-4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]iminodiacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enyl]-1-hydroxypiperidine](/img/structure/B55758.png)
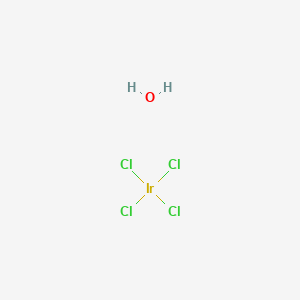
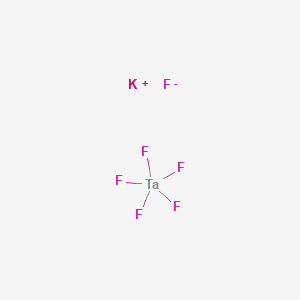

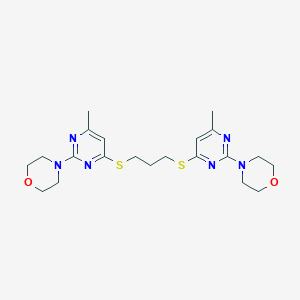
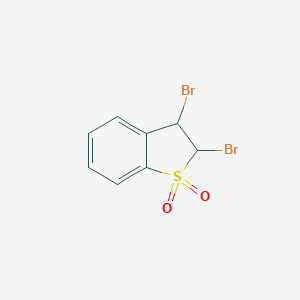
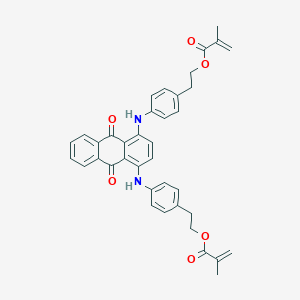
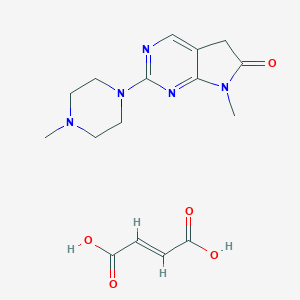
![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)
![8-Azabicyclo[3.2.1]octan-2-ol,6-fluoro-8-methyl-,(2-exo,6-endo)-(9CI)](/img/structure/B55777.png)

